

A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methylbenzophenone

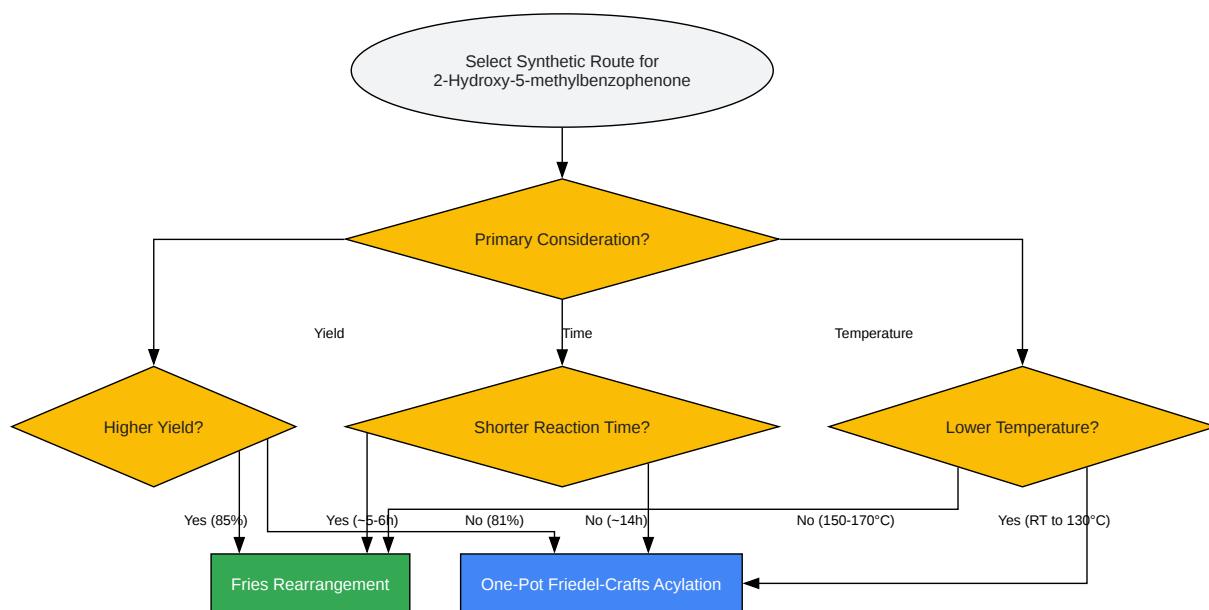
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-5-methylbenzophenone

Cat. No.: B072208

[Get Quote](#)


For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. **2-Hydroxy-5-methylbenzophenone**, a valuable building block in the synthesis of various pharmaceuticals and UV stabilizers, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent methods: a one-pot Friedel-Crafts acylation and a Fries rearrangement, supported by experimental data to inform your choice of synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Parameter	One-Pot Friedel-Crafts Acylation	Fries Rearrangement of Phenyl Benzoate Intermediate
Overall Yield	81% ^[1]	85% ^[2]
Starting Materials	p-Cresol, Benzoyl chloride	p-Cresol, Benzoyl chloride
Key Reagents	Dimethylcyclohexylamine, AlCl ₃	10% NaOH, Anhydrous AlCl ₃
Reaction Temperature	Room temperature to 130°C ^[1]	150-170°C ^[2]
Reaction Time	Approximately 14 hours ^[1]	Approximately 5-6 hours (including ester formation) ^[2]
Melting Point (°C)	Not specified in the protocol	81-83 ^[2]

Synthetic Pathway Overview

The selection of a synthetic route for **2-Hydroxy-5-methylbenzophenone** often depends on factors such as desired yield, available equipment, and time constraints. Below is a decision-making flowchart to aid in selecting the most suitable method.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Route 1: One-Pot Friedel-Crafts Acylation

This method involves the direct acylation of p-cresol with benzoyl chloride in a one-pot procedure.

Procedure:

- In a suitable reaction vessel, 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol are dissolved in 150 ml of chlorobenzene.[1]
- 35.1 g (0.25 mol) of benzoyl chloride is added dropwise over one hour, allowing the temperature to rise to 50°C.[1]
- After cooling to room temperature, the suspension is washed with 100 ml of water to remove dimethylcyclohexylamine hydrochloride.[1]
- The organic phase is separated and dried by partial distillation.[1]
- 33 g (0.25 mol) of aluminum trichloride is added portion-wise over 30 minutes at room temperature, with the temperature increasing to 50°C.[1]
- The reaction mixture is then heated to 130°C and stirred for approximately 10 hours, or until the evolution of HCl gas ceases.[1]
- After cooling to 60°C, the mixture is poured onto ice water.[1]
- The phases are separated, and the aqueous phase is extracted twice with chlorobenzene.[1]
- The combined organic phases are dried over magnesium sulfate and the solvent is evaporated to yield 43 g (81%) of **2-hydroxy-5-methylbenzophenone**.[1]

Route 2: Fries Rearrangement

This two-step synthesis first involves the formation of a phenyl benzoate intermediate, which then undergoes a Fries rearrangement to yield the final product.[2]

Step 1: Synthesis of 4-methylphenyl benzoate

- p-Cresol (1 equivalent) is reacted with benzoyl chloride (1 equivalent) in the presence of 10% sodium hydroxide.[2]
- This reaction yields the intermediate ester, 4-methylphenyl benzoate, with a reported yield of 90%. [2]

Step 2: Fries Rearrangement

- The 4-methylphenyl benzoate intermediate (0.001 mol) is treated with anhydrous aluminum chloride (0.002 mol) as a catalyst.[2]
- The mixture is heated without a solvent at 150-170°C for 2-3 hours.[2]
- After cooling to room temperature, the reaction is quenched with 6N HCl in ice water.[2]
- The resulting solid is filtered and recrystallized from methanol to give (2-hydroxy-5-methylphenyl)phenyl methanone.[2]
- The reported yield for this step is 85%. [2]

Concluding Remarks

Both the one-pot Friedel-Crafts acylation and the Fries rearrangement offer effective means to synthesize **2-Hydroxy-5-methylbenzophenone**. The Fries rearrangement provides a slightly higher overall yield and a shorter reaction time.[2] However, it requires higher reaction temperatures and is a two-step process. The one-pot Friedel-Crafts acylation, while having a slightly lower yield and longer reaction time, proceeds at a lower maximum temperature and simplifies the workflow into a single procedure.[1] The choice between these routes will ultimately depend on the specific requirements and resource availability of the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]
- 2. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-methylbenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072208#comparing-synthetic-routes-for-2-hydroxy-5-methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com